molecular formula C23H27ClFNOS2 B139278 4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL CAS No. 150176-80-0

4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL

Cat. No. B139278
M. Wt: 452.1 g/mol
InChI Key: KVDKNVPAAQKHKD-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its molecular formula, structure, and other identifiers like CAS number. It might also include information on its appearance (color, form), odor, and taste if applicable .


Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or from other compounds. It would include the reactants, products, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, etc.) between them .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include things like its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (melting point, boiling point, density, etc.) and chemical properties (acidity, basicity, reactivity, etc.) .

Scientific Research Applications

Aurora Kinase Inhibition

The compound has been identified as a potential inhibitor of Aurora kinases, which are enzymes that play a crucial role in cell division. By inhibiting these kinases, the compound may be useful in cancer treatment due to its ability to interfere with cell proliferation and tumor growth (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Activity

This chemical has been synthesized and studied for its antibacterial properties. Research indicates that derivatives of this compound can be effective in combating bacterial infections, highlighting its potential in the development of new antibacterial agents (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).

Structural Analysis

The structural and electronic properties of compounds related to 4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL have been examined. Such analysis aids in understanding the chemical's behavior and interaction with biological systems, which is critical for developing effective pharmaceuticals (Guy Georges, Daniel P. Vercauteren, Guy Evrard, François Durant, 1989).

Potential in Cancer Treatment

Research has shown that derivatives of this compound exhibit significant antitumor activity, especially against human carcinoma cells. This suggests its potential as a therapeutic agent in cancer treatment (H. Naito, S. Ohsuki, R. Atsumi, M. Minami, Mineko Mochizuki, K. Hirotani, E. Kumazawa, A. Ejima, 2005).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and other hazards. It might also include safety precautions that should be taken when handling the compound .

properties

IUPAC Name

4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dithiolan-2-yl]propyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClFNOS2/c24-20-6-2-18(3-7-20)22(27)11-14-26(15-12-22)13-1-10-23(28-16-17-29-23)19-4-8-21(25)9-5-19/h2-9,27H,1,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDKNVPAAQKHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC3(SCCS3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164482
Record name Thioketal haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL

CAS RN

150176-80-0
Record name Thioketal haloperidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150176800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioketal haloperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL
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4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL
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4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL
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4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL
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4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL
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4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL

Citations

For This Compound
1
Citations
D Cardinale, OMH Salo-Ahen, S Ferrari… - Current medicinal …, 2010 - ingentaconnect.com
Many enzymes and proteins are regulated by their quaternary structure and/or by their association in homoand/ or hetero-oligomer complexes. Thus, these protein-protein interactions …
Number of citations: 53 www.ingentaconnect.com

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